Nigroain-B1

Antimicrobial Peptide Stability Peptide Cyclization Structure-Activity Relationship

Procure Nigroain-B1 for its unique cyclic structure (Cys13–Cys19 disulfide bridge) and selective antimicrobial profile. It targets Pseudomonas aeruginosa (PA01 & ATCC27853, MIC=25 µg/mL) without affecting E. coli ML-35P at ≤100 µg/mL, making it an ideal tool for species-specific mechanistic studies. Use this 19-amino acid, +4 net charge peptide to investigate the impact of cyclization on peptide stability and membrane interaction, or as a discriminatory probe for Staphylococcus susceptibility (10.7-fold MIC difference between S. aureus strains).

Molecular Formula
Molecular Weight
Cat. No. B1578571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigroain-B1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigroain-B1 Procurement Guide: Antimicrobial Peptide Sequence, Structure, and Sourcing


Nigroain-B1 is a 19-amino acid, cyclic antimicrobial peptide (AMP) originally isolated from the skin secretions of the black-striped frog, *Rana nigrovittata* (syn. *Hylarana nigrovittata*) [1]. The peptide is characterized by a disulfide bridge linking Cys13 to Cys19, a net charge of +4, and a molecular mass of 2103.51 Da [2]. It exhibits in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including *Staphylococcus aureus* and *Pseudomonas aeruginosa* [1].

Nigroain-B1 vs. In-Class Analogs: Why Sequence and Cyclization Govern Functional Selection


While many amphibian-derived antimicrobial peptides share cationic and amphipathic properties, they cannot be interchanged in research or development workflows due to profound, sequence-dependent variations in antimicrobial spectrum, potency, and selectivity. Frog skin secretes a complex cocktail of AMPs, often from the same species (e.g., *Rana nigrovittata* alone produces Nigroain-A through Nigroain-K as well as Brevinin-2-RN and Temporin-RN) [1], each with distinct target organism susceptibilities. Even within the Nigroain family, small sequence variations—such as the specific cysteine spacing pattern or the presence/absence of C-terminal amidation—can fundamentally alter activity profiles. For instance, Nigroain-B1 exhibits a cyclic structure stabilized by a Cys13–Cys19 disulfide bridge [2], a feature not shared by all Nigroain family members (e.g., Nigroain-B is linear) [3], which directly impacts structural stability and mechanism of membrane interaction. Therefore, procurement decisions must be driven by the specific peptide sequence and its empirically validated differential activity data, not merely by the 'antimicrobial peptide' class designation.

Nigroain-B1 Differential Evidence: Quantitative Activity and Structural Data for Comparator-Driven Selection


Cyclic Topology: Disulfide-Bridge Stabilization as a Differentiator from Linear Nigroain-B

Nigroain-B1 possesses a cyclic backbone topology stabilized by a disulfide bridge between Cys13 and Cys19, a structural feature absent in the linear peptide Nigroain-B [1][2]. While quantitative comparative stability data (e.g., half-life in serum, thermal denaturation midpoint) are not publicly available for these specific peptides, this structural difference carries a well-established class-level functional inference: cyclic peptides generally exhibit enhanced resistance to exopeptidase degradation and may adopt more constrained conformations favorable for membrane interaction compared to their linear counterparts [3]. For procurement, this cyclization status is a key quality attribute differentiating Nigroain-B1 from linear in-family peptides.

Antimicrobial Peptide Stability Peptide Cyclization Structure-Activity Relationship Protease Resistance

Differential Antimicrobial Spectrum: Nigroain-B1 vs. Nigroain-B Against E. coli and MRSA

Nigroain-B1 and Nigroain-B exhibit distinct antimicrobial spectra against clinically relevant pathogens. Nigroain-B1 shows no inhibitory activity against *Escherichia coli* ML-35P at concentrations up to 100 µg/mL [1]. In contrast, commercial literature for Nigroain-B claims inhibitory activity against *E. coli* and methicillin-resistant *Staphylococcus aureus* (MRSA) . This differential spectrum underscores that these peptides, despite sharing the 'Nigroain' name, are not functionally interchangeable.

Gram-negative Activity MRSA Antimicrobial Spectrum Minimum Inhibitory Concentration

Antioxidant Activity: Nigroain-B-MS1 vs. Nigroain-C-MS1 Free Radical Scavenging Comparison

In a comparative functional analysis, the antioxidant activity of Nigroain-B-MS1 (a variant of Nigroain-B) was directly compared to that of Nigroain-C-MS1. At a concentration of 50 µM, Nigroain-B-MS1 demonstrated DPPH and ABTS radical scavenging rates of 99.7% and 68.3%, respectively, compared to 99.8% and 58.3% for Nigroain-C-MS1 [1]. This indicates that while both peptides are potent antioxidants, Nigroain-B-MS1 shows a meaningfully higher ABTS radical scavenging capacity under identical assay conditions. This serves as class-level evidence that the Nigroain-B sequence scaffold can be optimized for antioxidant applications.

DPPH Assay ABTS Assay Antioxidant Peptide Free Radical Scavenging

Selective Anti-Pseudomonal Activity: Nigroain-B1 vs. Inactive Status Against Other Gram-Negatives

Nigroain-B1 exhibits a selective antibacterial profile characterized by activity against *Pseudomonas aeruginosa* but not *Escherichia coli*. Quantitative MIC data show inhibition of *P. aeruginosa* PA01 and ATCC27853 at 25 µg/mL, while no activity is observed against *E. coli* ML-35P at concentrations up to 100 µg/mL [1]. This differential sensitivity among Gram-negative species distinguishes Nigroain-B1 from many broad-spectrum amphibian AMPs and suggests a mechanism of action with species-specific membrane or intracellular targeting.

Pseudomonas aeruginosa Selective Antibacterial MIC Gram-negative Selectivity

Strain-Specific Differential Activity Against S. aureus: ATCC25923 vs. ATCC43300

Nigroain-B1 demonstrates over 10-fold greater potency against *Staphylococcus aureus* ATCC25923 (MIC = 4.69 µg/mL) compared to *S. aureus* ATCC43300 (MIC = 50.00 µg/mL) [1]. This substantial intra-species variation highlights a critical strain-specific activity profile. Researchers selecting this peptide must consider the target *S. aureus* strain, as the compound's utility varies dramatically between these two commonly used laboratory strains.

Staphylococcus aureus Strain Specificity MIC Antimicrobial Susceptibility

Evidence-Based Application Scenarios for Nigroain-B1 in Research and Development


Selective Anti-Pseudomonal Tool Compound Development

Researchers investigating targeted anti-*Pseudomonas* strategies can utilize Nigroain-B1 as a selective tool compound. Its activity against *P. aeruginosa* PA01 and ATCC27853 (MIC = 25 µg/mL) combined with its lack of activity against *E. coli* ML-35P at up to 100 µg/mL [1] makes it suitable for mechanistic studies on species-specific membrane interactions without confounding broad-spectrum antimicrobial effects.

Structure-Activity Relationship (SAR) Studies on Peptide Cyclization

Nigroain-B1, with its defined Cys13–Cys19 disulfide bridge [2], serves as an ideal scaffold for comparative SAR studies against its linear counterpart, Nigroain-B. By systematically comparing the stability, antimicrobial potency, and membrane affinity of the cyclic Nigroain-B1 versus the linear Nigroain-B , researchers can quantify the contribution of cyclization to peptide function in controlled experimental systems.

Strain-Specific Antimicrobial Susceptibility Testing

Given the 10.7-fold difference in MIC between *S. aureus* ATCC25923 (4.69 µg/mL) and ATCC43300 (50.00 µg/mL) [3], Nigroain-B1 is a valuable probe for investigating the genetic and phenotypic determinants of AMP susceptibility in *Staphylococcus* species. It can be employed as a discriminating agent in panels designed to characterize clinical or laboratory *S. aureus* isolates.

Oxidative Stress Research Using Nigroain-B Sequence Scaffolds

Although direct antioxidant data for Nigroain-B1 itself are not available, the strong free radical scavenging activity demonstrated by the closely related variant Nigroain-B-MS1 (99.7% DPPH and 68.3% ABTS scavenging at 50 µM) [4] establishes the Nigroain-B sequence framework as a promising lead scaffold for designing dual-function (antimicrobial and antioxidant) peptides. Nigroain-B1 can serve as a reference compound in studies exploring the structure-function relationship underlying these bifunctional properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nigroain-B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.